molecular formula C18H19N3O3 B5739589 3-methyl-4-nitro-N-[2-(1-pyrrolidinyl)phenyl]benzamide

3-methyl-4-nitro-N-[2-(1-pyrrolidinyl)phenyl]benzamide

Cat. No. B5739589
M. Wt: 325.4 g/mol
InChI Key: GBPUBVJHAUVMRY-UHFFFAOYSA-N
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Description

3-methyl-4-nitro-N-[2-(1-pyrrolidinyl)phenyl]benzamide, also known as MPNB, is a synthetic compound that belongs to the class of benzamide derivatives. It is a solid, white crystalline powder that is soluble in organic solvents and has a molecular weight of 328.34 g/mol. MPNB has been studied extensively for its potential use in scientific research.

Mechanism of Action

The mechanism of action of 3-methyl-4-nitro-N-[2-(1-pyrrolidinyl)phenyl]benzamide involves its binding to the dopamine D3 receptor and blocking the activity of dopamine at this receptor. This leads to a decrease in dopamine signaling in the brain, which can have various effects depending on the specific physiological or pathological process being studied.
Biochemical and Physiological Effects:
3-methyl-4-nitro-N-[2-(1-pyrrolidinyl)phenyl]benzamide has been shown to have various biochemical and physiological effects in preclinical studies. These effects include a decrease in locomotor activity, a decrease in drug-seeking behavior, and an improvement in cognitive function. 3-methyl-4-nitro-N-[2-(1-pyrrolidinyl)phenyl]benzamide has also been shown to have potential as a treatment for drug addiction and other psychiatric disorders.

Advantages and Limitations for Lab Experiments

One advantage of using 3-methyl-4-nitro-N-[2-(1-pyrrolidinyl)phenyl]benzamide in lab experiments is its high selectivity for the dopamine D3 receptor, which allows for more specific and targeted studies of this receptor. However, one limitation of using 3-methyl-4-nitro-N-[2-(1-pyrrolidinyl)phenyl]benzamide is its potential for off-target effects, which can complicate the interpretation of experimental results.

Future Directions

There are several future directions for research on 3-methyl-4-nitro-N-[2-(1-pyrrolidinyl)phenyl]benzamide. One potential direction is the development of more selective and potent dopamine D3 receptor antagonists based on the structure of 3-methyl-4-nitro-N-[2-(1-pyrrolidinyl)phenyl]benzamide. Another potential direction is the use of 3-methyl-4-nitro-N-[2-(1-pyrrolidinyl)phenyl]benzamide in combination with other drugs or therapies for the treatment of drug addiction and other psychiatric disorders. Finally, further studies are needed to elucidate the exact mechanisms of action of 3-methyl-4-nitro-N-[2-(1-pyrrolidinyl)phenyl]benzamide and its potential for use in various physiological and pathological processes.

Synthesis Methods

3-methyl-4-nitro-N-[2-(1-pyrrolidinyl)phenyl]benzamide can be synthesized through the reaction of 3-methyl-4-nitrobenzoic acid with 2-(1-pyrrolidinyl)aniline in the presence of a coupling reagent such as N,N'-dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP). The reaction yields 3-methyl-4-nitro-N-[2-(1-pyrrolidinyl)phenyl]benzamide as a product with a high degree of purity.

Scientific Research Applications

3-methyl-4-nitro-N-[2-(1-pyrrolidinyl)phenyl]benzamide has been used in scientific research for its potential as a selective antagonist of the dopamine D3 receptor. The dopamine D3 receptor is a G protein-coupled receptor that is involved in the regulation of dopamine neurotransmission in the brain. 3-methyl-4-nitro-N-[2-(1-pyrrolidinyl)phenyl]benzamide has been shown to bind selectively to the dopamine D3 receptor with high affinity, making it a useful tool for studying the role of this receptor in various physiological and pathological processes.

properties

IUPAC Name

3-methyl-4-nitro-N-(2-pyrrolidin-1-ylphenyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19N3O3/c1-13-12-14(8-9-16(13)21(23)24)18(22)19-15-6-2-3-7-17(15)20-10-4-5-11-20/h2-3,6-9,12H,4-5,10-11H2,1H3,(H,19,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GBPUBVJHAUVMRY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)C(=O)NC2=CC=CC=C2N3CCCC3)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

325.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-methyl-4-nitro-N-(2-pyrrolidin-1-ylphenyl)benzamide

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